molecular formula C13H16N2O2 B1683760 Aminoglutethimide CAS No. 125-84-8

Aminoglutethimide

Katalognummer B1683760
CAS-Nummer: 125-84-8
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: ROBVIMPUHSLWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminoglutethimide is an adrenocortical steroid synthesis inhibitor used in the treatment of Cushing’s syndrome . It acts on a part of the body called the adrenal cortex and affects the production of steroids . It has been used in the treatment of advanced breast and prostate cancer .


Synthesis Analysis

Aminoglutethimide inhibits corticosterone synthesis by the rat adrenal cortex both in vivo and in vitro . In the presence of endogenous or exogenous ACTH, aminoglutethimide causes marked accumulation of adrenal cholesterol .


Molecular Structure Analysis

The molecular formula of Aminoglutethimide is C13H16N2O2 . The molar mass is 232.2783 g/mol .


Chemical Reactions Analysis

Aminoglutethimide inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .


Physical And Chemical Properties Analysis

Aminoglutethimide is a small molecule with a molecular weight of 232.2783 . Its chemical formula is C13H16N2O2 .

Wissenschaftliche Forschungsanwendungen

Treatment of Seizures

  • Scientific Field: Neurology
  • Application Summary: Aminoglutethimide was initially introduced as an anticonvulsant in 1960 . It was used in the treatment of seizures due to its anticonvulsant properties .
  • Methods of Application: Aminoglutethimide is administered orally . The specific dosage and frequency would depend on the patient’s condition and response to the treatment.
  • Results/Outcomes: Despite its initial use, it was withdrawn in 1966 due to toxicity . Its steroidogenesis-inhibiting properties were discovered serendipitously and it was subsequently repurposed for other uses .

Treatment of Cushing’s Syndrome

  • Scientific Field: Endocrinology
  • Application Summary: Aminoglutethimide has been used in the treatment of Cushing’s syndrome . It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids .
  • Methods of Application: The usual adult dose for Cushing’s syndrome is 250 mg orally every 6 hours . The adrenocortical response should be monitored carefully, preferably in a hospital setting, while initiating therapy .
  • Results/Outcomes: The treatment with aminoglutethimide provides effective palliation in poor-risk patients with advanced Cushing’s syndrome with a response rate and survival time equal to those reported in better-risk patients following surgical adrenalectomy .

Treatment of Breast Cancer

  • Scientific Field: Oncology
  • Application Summary: Aminoglutethimide has been used in the treatment of advanced postmenopausal breast cancer . It inhibits peripheral and tumour aromatase, which converts androgens to oestrogens .
  • Methods of Application: The typical dosage range is 250 to 1000 mg/day . Aminoglutethimide is usually used concomitantly with either hydrocortisone or cortisone acetate in this clinical setting to prevent ACTH reflex phenomenon .
  • Results/Outcomes: Treatment with aminoglutethimide has shown to reduce estrogen levels in the body by as much as 92% . This has led to marked suppression of oestrone and oestradiol .

Treatment of Prostate Cancer

  • Scientific Field: Oncology
  • Application Summary: Aminoglutethimide has been used in the treatment of prostate cancer . It inhibits the conversion of androgens to estrogens, thereby blocking the production of androgens .
  • Methods of Application: The usual adult dose for prostate cancer is 250 mg orally twice a day .
  • Results/Outcomes: The addition of an androgen receptor pathway inhibitor and/or docetaxel significantly improves survival .

Use in Bodybuilding

  • Scientific Field: Sports Medicine
  • Application Summary: Aminoglutethimide has been used by bodybuilders for muscle-building and performance-enhancing purposes . It is used to lower circulating levels of cortisol in the body and thereby prevent muscle loss .
  • Methods of Application: Aminoglutethimide is taken by mouth three or four times per day .
  • Results/Outcomes: The use of Aminoglutethimide in bodybuilding can lead to a strong shift in anabolic to catabolic effects in favor of the former .

Performance Enhancement

  • Scientific Field: Sports Medicine
  • Application Summary: Aminoglutethimide has been used as a performance-enhancing drug . It inhibits the conversion of cholesterol into steroid hormones and blocks the production of androgens, estrogens, and glucocorticoids .
  • Results/Outcomes: The use of Aminoglutethimide as a performance-enhancing drug can lead to a decrease in adrenal secretion of cortisol, which is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH) .

Treatment of Adrenal Cortical Tumors

  • Scientific Field: Oncology
  • Application Summary: Aminoglutethimide is used to treat some kinds of tumors that affect the adrenal cortex . It acts on the adrenal cortex and affects the production of steroids .

Treatment of Overactive Adrenal Cortex

  • Scientific Field: Endocrinology
  • Application Summary: Aminoglutethimide is sometimes used when the adrenal cortex is overactive without being cancerous . It inhibits the production of steroids, thereby reducing the overactivity of the adrenal cortex .

Treatment of Hypercortisolism

  • Scientific Field: Endocrinology
  • Application Summary: Aminoglutethimide is used in the treatment of hypercortisolism . It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids .

Treatment of Congenital Adrenal Hyperplasia

  • Scientific Field: Pediatrics
  • Application Summary: Aminoglutethimide has been used in the treatment of congenital adrenal hyperplasia . It acts on the adrenal cortex and affects the production of steroids .

Safety And Hazards

Aminoglutethimide may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Aminoglutethimide has been used in the treatment of seizures, Cushing’s syndrome, breast cancer, and prostate cancer, among other indications . It has also been used by bodybuilders, athletes, and other men for muscle-building and performance- and physique-enhancing purposes .

Eigenschaften

IUPAC Name

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVIMPUHSLWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022589
Record name Aminoglutethimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminoglutethimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L
Record name SID46500462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aminoglutethimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMINOGLUTETHIMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminoglutethimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aminoglutethimide reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through the binding of aminoglutethimide to cytochrome P-450 complexes. Specifically, the drug binds to and inhibits aromatase which is essential for the generation of estrogens from androstenedione and testosterone. A decrease in adrenal secretion of cortisol is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which will overcome the blockade of adrenocortical steroid synthesis by aminoglutethimide. The compensatory increase in ACTH secretion can be suppressed by the simultaneous administration of hydrocortisone. Since aminoglutethimide increases the rate of metabolism of dexamethasone but not that of hydrocortisone, the latter is preferred as the adrenal glucocorticoid replacement. Although aminoglutethimide inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid-stimulating hormone (TSH) is frequently of sufficient magnitude to overcome the inhibition of thyroid synthesis due to aminoglutethimide. In spite of an increase in TSH, aminoglutethimide has not been associated with increased prolactin secretion., Aminoglutethimide produces suppression of the adrenal cortex by inhibiting enzyme conversion of cholesterol to pregnenolone, thus blocking synthesis of adrenal steroid; it may also affect other steps in the synthesis and metabolism of these steroids. A compensatory increase in secretion of adrenocorticotropic hormone (ACTH by the pituitary occurs (except in patients with ACTH-independent adenomas or carcinomas), necessitating glucocorticoid administration to maintain aminoglutethimide's effect. Aminoglutethimide also inhibits estrogen production from androgens in peripheral tissues by blocking the aromatase enzyme. An additional mechanism in breast cancer, involving enhanced metabolism of estrone sulfate, has also been proposed., Cytadren blocks several other steps in steroid synthesis, including the C11, C18, and C21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through binding of Cytadren to cytochrome complexes., Although Cytadren inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid stimulating hormone (TSH) is frequently sufficient magnitude to overcome the inhibition of thyroid synthesis due to Cytadren. In spite of an increase of TSH, Cytadren has not been associated with increased prolactin secretion., In this small study, the effect of aminoglutethimide on the disposition of estrogens in women with advanced breast cancer was investigated using bolus injections of 4-(14)C-estradiol and 6,7-(3)H-estrone sulfate, alone or in combination. No alterations in estrogen disposition were seen after short term (6 hours) aminoglutethimide administration. During long term (3 weeks to 8 months) aminoglutethimide treatment mean 4-(14)C-estradiol clearance was not changed. (14)C-Estrone sulfate AUC was reduced by 43% at a low dose of aminoglutethimide (125 mg twice daily) and by 65% at a high dose (250 mg 4 times daily) with hydrocortisone acetate 25 mg twice daily. The estrone sulfate terminal elimination rate constant (lambda z) was concurrently increased (mean of 46 and 79%, respectively, with the 2 dosage regimens). A possible increase in estrone sulfate clearance during long term treatment was tested for by injecting 6,7-(3)H-estrone sulfate. These studies revealed a marked increase (mean 104%) in estrone sulfate clearance in patients receiving the high dose aminoglutethimide schedule. Following injection of 4-(14)C-estradiol plus 6,7-(3)H-estrone sulfate, the fraction of 4-(14)C-estradiol metabolized to estrone sulfate was found to be reduced in all patients (mean 13%). A mean increase of 80% in the urinary excretion of (14)C-estriol was observed after 4-(14)C-estradiol administration., Aminoglutethimide (AMG), a potent inhibitor of steroidogenesis used in the treatment of breast cancer and some adrenal pathologies, abolished the induction of ornithine decarboxylase (ODC) elicited by peptide hormones and by dibutyryl-cAMP in steroidogenic tissues. This effect seems to be related to an inhibition of cAMP-dependent protein kinase (IC50 = 287 uM) rather than blockade of the steroidogenic pathway. This inhibition may explain some of the effects observed in AMG treatment which cannot be ascribed to its direct effect on the cytochrome P450scc complex or aromatase. Taking into account that ODC, the rate-limiting enzyme in polyamine synthesis, is elevated in many types of cancer and that overexpression of this enzyme is associated with cell transformation, one may speculate that the inhibitory action of AMG on protein kinase A represents a positive colateral effect of this drug in cancer therapy.
Record name Aminoglutethimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMINOGLUTETHIMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Aminoglutethimide

Color/Form

Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder

CAS RN

125-84-8
Record name Aminoglutethimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoglutethimide [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoglutethimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminoglutethimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name aminoglutethimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminoglutethimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoglutethimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOGLUTETHIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O54ZQ14I9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOGLUTETHIMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminoglutethimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-225, 159-150 °C, 149 - 150 °C
Record name Aminoglutethimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMINOGLUTETHIMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminoglutethimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoglutethimide
Reactant of Route 2
Aminoglutethimide
Reactant of Route 3
Aminoglutethimide
Reactant of Route 4
Aminoglutethimide
Reactant of Route 5
Reactant of Route 5
Aminoglutethimide
Reactant of Route 6
Aminoglutethimide

Citations

For This Compound
15,000
Citations
RJ Santen, RI Misbin - Pharmacotherapy: The Journal of …, 1981 - Wiley Online Library
… of Cushing's syndrome, aminoglutethimide is usually … aminoglutethimide to prevent reflex ACTH hypersecretion from overcoming adrenal inhibition. Administration of aminoglutethimide …
HY Aboul-Enein - Analytical Profiles of Drug Substances, 1986 - Elsevier
Publisher Summary This chapter discusses aminoglutethimide. Aminoglutethimide was initially developed as an anticonvulsant in the 1950s but was later withdrawn from clinical use …
Number of citations: 6 www.sciencedirect.com
RJ SANTEN, TJ WORGUL, A LIPTON… - Annals of internal …, 1982 - acpjournals.org
… Aminoglutethimide, a known inhibitor of steroid synthesis, is … aminoglutethimide and replacement glucocorticoid. One hundred forty-seven women initially received aminoglutethimide …
Number of citations: 205 www.acpjournals.org
PE Lønning, JS Schanche, S Kvinnsland… - Clinical …, 1985 - Springer
… of aminoglutethimide were determined in 17 patients receiving the drug therapeutically. The absorption of aminoglutethimide … plasma protein binding of aminoglutethimide, as evaluated …
Number of citations: 26 link.springer.com
HA Salhanick - Cancer Research, 1982 - AACR
Aminoglutethimide (AG), a bicyclic substance with two optically active isomers, inhibits the cholesterol side-chain cleavage (SCC) and aromatase systems by blocking the terminal …
Number of citations: 64 aacrjournals.org
M Gershanovich, HA Chaudri, D Campos, H Lurie… - Annals of …, 1998 - Elsevier
Background The study compares letrozole and aminoglutethimide (AG), a standard therapy for postmenopausal women with advanced breast cancer, previously treated with …
Number of citations: 360 www.sciencedirect.com
FA MacNeill, AL Jones, S Jacobs, PE Lønning… - British journal of …, 1992 - nature.com
The influence of the prototype aromatase inhibitor Aminoglutethimide (AG) and its analogue Rogletimide (RG) on peripheral aromatisation were investigated in 13 postmenopausal …
Number of citations: 107 www.nature.com
RC Stuart-Harris, IE Smith - Cancer treatment reviews, 1984 - Elsevier
… in rats and dogs also suggested that aminoglutethimide … from animals and subjects on treatment with aminoglutethimide … Further studies in rats (14) showed that aminoglutethimide …
Number of citations: 79 www.sciencedirect.com
RJ Santen, E Samojlik, A Lipton, H Harvey, EB Ruby… - Cancer, 1977 - Wiley Online Library
… to a greater extent than the prior protocol using aminoglutethimide and 2-3 mg of … receiving the aminoglutethimide-hydrocortisone regimen or aminoglutethimide and dexamethasone …
Number of citations: 108 acsjournals.onlinelibrary.wiley.com
PE Lønning - Cancer chemotherapy and pharmacology, 1990 - Springer
… The findings that aminoglutethimide in… of aminoglutethimide on drug and oestrogen metabolism. Several important drug interactions and the possible implications of aminoglutethimide …
Number of citations: 31 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.